Physicochemical Properties of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol: An In-depth Technical Guide
Physicochemical Properties of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol, a novel heterocyclic compound with potential applications in pharmaceutical development. Given the absence of extensive empirical data for this specific molecule, this guide uniquely integrates established experimental protocols with robust in silico predictive methodologies. We will explore the structural attributes, predicted ionization and lipophilicity, solubility characteristics, solid-state properties, and chemical stability. Each section is designed to provide not only the "what" but also the "why," offering field-proven insights into experimental design and data interpretation. This document serves as a foundational resource for researchers aiming to understand and manipulate this promising chemical entity.
Introduction: The Significance of Trifluoromethylated Azetidines
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry. Their rigid structure can impart favorable conformational constraints on drug candidates. The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to modulate key molecular properties. The high electronegativity of fluorine atoms in the -CF3 group can significantly impact a molecule's metabolic stability, lipophilicity, and basicity, often leading to improved pharmacokinetic and pharmacodynamic profiles. This guide focuses on 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol, a molecule that combines these structural features, making a thorough understanding of its physicochemical properties essential for its potential development.
Molecular Structure and Key Physicochemical Descriptors
A comprehensive understanding of a compound's physicochemical properties begins with its molecular structure.
Table 1: Core Molecular and Predicted Physicochemical Properties of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol
| Property | Value | Source/Method |
| IUPAC Name | 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol | --- |
| CAS Number | 2091716-93-5 | [1] |
| Molecular Formula | C10H11F3N2O | Calculated |
| Molecular Weight | 232.20 g/mol | Calculated |
| Predicted pKa | See Section 3.1 | In Silico Prediction |
| Predicted logP | See Section 4.1 | In Silico Prediction |
| Predicted Aqueous Solubility | See Section 5.1 | In Silico Prediction |
Ionization Behavior: The Acid Dissociation Constant (pKa)
The pKa of a molecule is a critical parameter that dictates its ionization state at a given pH, which in turn influences its solubility, permeability, and target engagement. 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol possesses multiple ionizable centers: the aniline nitrogen, the azetidine nitrogen, and the tertiary alcohol.
Predicted pKa Values and Rationale
In the absence of experimental data, computational methods provide valuable estimates for pKa. Various software packages and methodologies, such as those based on quantum mechanics or machine learning, can be employed for this purpose.
The strong electron-withdrawing nature of the trifluoromethyl group is expected to significantly decrease the basicity of the azetidine nitrogen and the acidity of the hydroxyl group. The aniline nitrogen's basicity will also be influenced by the electronic effects of the azetidine substituent. Furthermore, the potential for intramolecular hydrogen bonding between the aniline -NH2, the azetidine nitrogen, and the hydroxyl group can have a profound impact on the pKa values.
Table 2: Predicted pKa Values for Ionizable Groups
| Ionizable Group | Predicted pKa Range | Rationale for Prediction |
| Anilinic Amine (basic) | 3.5 - 4.5 | The electron-withdrawing azetidine substituent is expected to decrease the basicity compared to aniline (pKa ~4.6). |
| Azetidine Nitrogen (basic) | 5.0 - 6.5 | The β-trifluoromethyl group significantly reduces the basicity of the nitrogen. |
| Tertiary Alcohol (acidic) | 13.0 - 14.0 | The electron-withdrawing effect of the adjacent trifluoromethyl group increases the acidity of the hydroxyl group compared to a typical tertiary alcohol. |
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is the gold-standard method for the experimental determination of pKa.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to a final concentration of approximately 1 mM. The use of a co-solvent is often necessary for compounds with low aqueous solubility.
-
Ionic Strength Adjustment: Add a concentrated solution of an inert salt (e.g., KCl) to the analyte solution to maintain a constant ionic strength (typically 0.15 M) throughout the titration.
-
Titration: Titrate the solution with a standardized solution of 0.1 M HCl to determine the basic pKa values and with 0.1 M NaOH to determine the acidic pKa. The titrant should be added in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity: The Partition Coefficient (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's relative solubility in a nonpolar solvent (like n-octanol) versus a polar solvent (like water). It is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Predicted logP and Rationale
The presence of the trifluoromethyl group is known to increase lipophilicity. However, the ionizable amino and hydroxyl groups will contribute to the overall polarity of the molecule. Intramolecular hydrogen bonding can shield these polar groups, thereby increasing the measured logP.
Table 3: Predicted logP Value
| Prediction Method | Predicted logP |
| Consensus of various in silico models | 2.0 - 3.0 |
Experimental Protocol: Shake-Flask Method for logP Determination
The shake-flask method is the traditional and most reliable method for determining logP.
Methodology:
-
Phase Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol.
-
Sample Preparation: Prepare a stock solution of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol in n-octanol.
-
Partitioning: Add a known volume of the stock solution to a known volume of water in a flask.
-
Equilibration: Shake the flask for a sufficient time (e.g., 24 hours) to allow for complete partitioning between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Caption: Shake-Flask method for logP determination.
Aqueous Solubility
Aqueous solubility is a critical factor for oral drug absorption and formulation development. Poor solubility can lead to low bioavailability and challenges in developing suitable dosage forms.
Predicted Aqueous Solubility and Rationale
The prediction of aqueous solubility is complex and influenced by factors such as lipophilicity, melting point (related to crystal lattice energy), and ionization. The presence of polar functional groups suggests some degree of aqueous solubility, while the trifluoromethyl and phenyl groups will decrease it.
Table 4: Predicted Aqueous Solubility
| Prediction Method | Predicted Solubility Range |
| Consensus of various in silico models | 10 - 100 µg/mL |
Experimental Protocols for Solubility Determination
Both kinetic and thermodynamic solubility assays are valuable in drug discovery.
Kinetic Solubility Assay (High-Throughput Screening):
This method provides a rapid assessment of solubility from a DMSO stock solution, which is relevant for early-stage in vitro screening.
Methodology:
-
Sample Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.
-
Solubilization: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Equilibration: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature.
-
Detection of Precipitation: Measure the turbidity of the solutions using a nephelometer or by measuring light scattering at a specific wavelength (e.g., 620 nm). The concentration at which precipitation is first observed is the kinetic solubility.
Thermodynamic Solubility Assay (Shake-Flask Method):
This method determines the equilibrium solubility of the solid compound and is considered the gold standard.
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a vial.
-
Equilibration: Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge or filter the suspension to remove any undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV). This concentration represents the thermodynamic solubility.
Solid-State Properties
The solid-state properties of an active pharmaceutical ingredient (API), such as its crystalline form (polymorphism) and thermal stability, can significantly impact its manufacturing, stability, and bioavailability.
Key Solid-State Characterization Techniques
-
X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the crystalline form of a compound. Different polymorphs will produce distinct diffraction patterns.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, glass transition temperature, and to detect polymorphic transitions.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to identify the presence of solvates or hydrates.
Experimental Protocols for Solid-State Analysis
XRPD Protocol:
-
Sample Preparation: Gently grind a small amount of the solid sample to a fine powder.
-
Sample Mounting: Place the powdered sample on a sample holder.
-
Data Collection: Acquire the diffraction pattern over a defined 2θ range using an X-ray diffractometer.
DSC Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge and record the heat flow.
TGA Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge and record the mass loss.
Caption: Workflow for solid-state characterization.
Chemical Stability
Assessing the chemical stability of a new chemical entity is crucial for determining its shelf-life and appropriate storage conditions. Stability studies involve subjecting the compound to various stress conditions to identify potential degradation pathways.
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.
Table 5: Conditions for Forced Degradation Studies
| Condition | Typical Parameters |
| Acid Hydrolysis | 0.1 M HCl, room temperature and elevated temperature (e.g., 60 °C) |
| Base Hydrolysis | 0.1 M NaOH, room temperature and elevated temperature |
| Oxidation | 3% H2O2, room temperature |
| Thermal Stress | Solid state, elevated temperature (e.g., 80 °C) |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) |
Experimental Protocol for Stability Assessment
-
Sample Preparation: Prepare solutions of the compound under the stress conditions outlined in Table 5. Also, prepare a control sample in a neutral, non-degrading solvent.
-
Incubation: Store the samples for a defined period (e.g., 24, 48, 72 hours).
-
Analysis: Analyze the stressed samples and the control sample at various time points using a stability-indicating HPLC method (typically with UV and mass spectrometric detection).
-
Data Evaluation: Quantify the amount of the parent compound remaining and identify any major degradation products.
Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical properties of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol. While experimental data for this specific molecule is currently limited, we have outlined robust protocols for its empirical determination and provided a framework for its in silico prediction. A thorough understanding and characterization of its pKa, logP, solubility, solid-state properties, and stability are paramount for its successful development as a potential therapeutic agent. The integration of predictive modeling with experimental validation will be essential to efficiently advance this promising compound through the drug discovery pipeline.
References
-
Goel, R. K., & Singh, D. (2021). Azetidine: A medicinally important scaffold. Journal of Heterocyclic Chemistry, 58(5), 1083-1104. [Link]
-
Mague, J. T., & Pascal, R. A. (2003). The Azetidine Ring in Chemistry and Biology. Chemical Reviews, 103(8), 3339-3382. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
- Avdeef, A. (2012).
- Box, K., & Comer, J. (2008). Using measured pKa, logP and solubility to influence compound selection and design in drug discovery. Current Drug Metabolism, 9(9), 887-895.
- Kerns, E. H., & Di, L. (2008).
- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
- Brittain, H. G. (Ed.). (2009). Polymorphism in pharmaceutical solids. CRC press.
